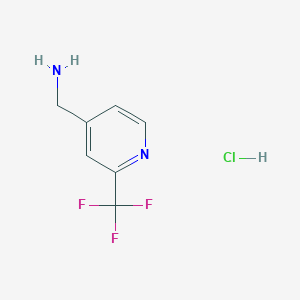

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

[2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKPNSDKMBCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743489 | |

| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159813-38-3 | |

| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride basic properties

An In-depth Technical Guide to the Basic Properties of (2-(Trifluoromethyl)pyridin-4-yl)methanamine Hydrochloride for Drug Discovery Professionals

Executive Summary

This compound is a pivotal chemical scaffold in modern medicinal chemistry. Its structure, featuring a pyridine core functionalized with a strongly electron-withdrawing trifluoromethyl group and a nucleophilic aminomethyl side chain, presents a unique combination of properties that are highly advantageous for drug design. This technical guide provides an in-depth analysis of the basic properties of this compound, elucidating the electronic effects that govern its site of protonation and its reactivity. We will explore the theoretical underpinnings of its basicity, provide detailed protocols for its experimental characterization and synthetic application, and discuss the profound implications of these properties on pharmacokinetic profiles and its utility as a building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecular intermediate.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The integration of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of contemporary drug design.[1] The trifluoromethyl (CF3) group, in particular, offers a powerful tool for modulating a compound's physicochemical and biological properties.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity or basicity of nearby functional groups.[1][2] When combined with the pyridine ring, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) derivatives become highly sought-after intermediates for both agrochemical and pharmaceutical development.[1]

This compound exemplifies this synergy. It provides a robust scaffold that combines the metabolic and binding advantages of the 2-CF3-pyridine core with a versatile primary amine handle, ready for elaboration into a diverse array of more complex drug candidates. Understanding its fundamental basic properties is the first critical step in harnessing its full potential.

Chemical Identity and Physicochemical Properties

The compound is the hydrochloride salt of a methanamine attached to the 4-position of a 2-(trifluoromethyl)pyridine ring. This salt form is typically a stable, crystalline solid, which is advantageous for storage and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C7H8ClF3N2 | [3] |

| Molecular Weight | 212.60 g/mol | [3][4] |

| CAS Number | 1159813-38-3 (or 916304-20-6) | [3][5] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Storage Temperature | Inert atmosphere, room temperature | [3] |

A Deep Dive into the Basic Properties

The basicity of (2-(Trifluoromethyl)pyridin-4-yl)methanamine is determined by the availability of the lone pair of electrons on its two nitrogen atoms: the sp2-hybridized nitrogen within the pyridine ring (endocyclic) and the sp3-hybridized nitrogen of the exocyclic methanamine group.

The Decisive Influence of the Trifluoromethyl Group

The defining feature of this molecule's electronic landscape is the trifluoromethyl group at the C2 position. The CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1]

-

Causality: The high electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring. This effect is most pronounced at the ortho (C2) and para (C4) positions.

-

Consequence: This withdrawal of electron density severely diminishes the availability of the lone pair on the endocyclic pyridine nitrogen, making it significantly less basic than unsubstituted pyridine (pKa ≈ 5.5).[6][7] The protonation of the ring nitrogen is therefore highly unfavorable.

The Methanamine Group: The Primary Basic Center

The key to understanding the compound's basicity lies in the structure of the side chain at C4.

-

Structural Insulation: The primary amine is attached via a methylene (-CH2-) spacer. This spacer isolates the amine's lone pair from the pyridine ring's π-system. Consequently, the amine cannot donate electron density into the ring via a resonance (+M) effect, a phenomenon that dramatically increases the basicity of 4-aminopyridine (pKa = 9.17).[6][7][8]

-

Dominant Basicity: As an alkylamine, the methanamine group is inherently more basic than the electronically-depleted pyridine ring. The electron-withdrawing effect of the 2-CF3-pyridinyl moiety will reduce its basicity compared to a simple alkylamine, but it will remain the overwhelmingly preferred site of protonation.

Therefore, in the hydrochloride salt form, the proton resides exclusively on the exocyclic methanamine nitrogen.

Protonation Equilibrium and Predicted pKa

The basicity is defined by the equilibrium between the free base and its conjugate acid. The pKa of the conjugate acid is predicted to be in the range of a typical benzylic amine, adjusted downwards by the inductive pull of the fluorinated ring system.

Caption: Protonation occurs at the exocyclic methanamine nitrogen.

Experimental Workflow: pKa Determination via Potentiometric Titration

To validate the theoretical analysis, the pKa must be determined experimentally. Potentiometric titration is the gold standard for this measurement, providing reliable and precise data.

Trustworthiness: This protocol is self-validating. The resulting titration curve provides a clear inflection point corresponding to the pKa, and calibration with standard buffers ensures the accuracy of the pH measurement system.

Step-by-Step Protocol

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in a known volume (e.g., 50.0 mL) of deionized, CO2-free water. A small amount of co-solvent like methanol may be used if solubility is low.

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is also carbonate-free.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Introduce the calibrated pH electrode and a magnetic stirrer. Position the burette containing the standardized NaOH solution to allow for precise, dropwise addition.

-

Execution: Begin stirring the solution gently. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the expected equivalence point, until the pH curve flattens out in the basic region.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is determined from the first derivative plot (ΔpH/ΔV vs. V), where the peak indicates the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point.

Workflow Diagram

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1159813-38-3 [amp.chemicalbook.com]

- 4. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [2-(Trifluoromethyl)pyridin-4-yl]methanamine hydrochloride | [frontierspecialtychemicals.com]

- 6. article.sciencepg.com [article.sciencepg.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

(2-(Trifluoromethyl)pyridin-4-yl)methanamine Hydrochloride: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Introduction

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, applications, and safety considerations, offering field-proven insights to empower your research endeavors.

The trifluoromethyl moiety is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1] These characteristics make trifluoromethylated pyridines, such as the subject of this guide, invaluable in the development of next-generation pharmaceuticals.

Compound Identification and Physicochemical Properties

A notable point of clarification for researchers is the existence of two CAS numbers associated with this compound: 916304-20-6 and 1159813-38-3 .[2] Both numbers are referenced by various chemical suppliers. It is imperative for researchers to verify the specific CAS number associated with their sourced material and to be aware of this discrepancy in the literature and commercial listings.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-(Aminomethyl)-2-(trifluoromethyl)pyridine hydrochloride | N/A |

| CAS Number | 916304-20-6 / 1159813-38-3 | [2] |

| Molecular Formula | C₇H₈ClF₃N₂ | N/A |

| Molecular Weight | 212.60 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Synthesis of the Core Intermediate: (2-(Trifluoromethyl)pyridin-4-yl)methanamine

The hydrochloride salt is readily prepared from the free amine, (2-(Trifluoromethyl)pyridin-4-yl)methanamine. A common synthetic route to this key intermediate starts from the more readily available 2-amino-4-(trifluoromethyl)pyridine. The synthesis of 2-amino-4-(trifluoromethyl)pyridine itself can be achieved through various methods, with a prevalent approach involving the amination of a halogenated precursor.

Below is a representative, two-step protocol for the synthesis of 2-amino-4-(trifluoromethyl)pyridine, a likely precursor to our target molecule.

Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2,6-Dichloro-4-(trifluoromethyl)pyridine

This protocol involves an initial amination followed by a dehalogenation step.

Caption: Synthesis of the key precursor, 2-amino-4-(trifluoromethyl)pyridine.

Step 1: Amination

-

In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), aqueous ammonia (approx. 10 eq), and a suitable solvent such as tetrahydrofuran (THF).

-

Seal the autoclave and heat the mixture to approximately 150°C with vigorous stirring.

-

Maintain this temperature for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Cool the reactor to room temperature and carefully vent the ammonia pressure.

Step 2: Dehalogenation

-

To the crude reaction mixture from Step 1, add a palladium on carbon catalyst (e.g., 5% Pd/C).

-

Pressurize the autoclave with hydrogen gas.

-

Heat the mixture to around 100°C with stirring.

-

Maintain the reaction under hydrogen pressure until the dehalogenation is complete.

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

The filtrate can then be worked up (e.g., extraction and solvent removal) to yield 2-amino-4-(trifluoromethyl)pyridine.

Conversion to this compound:

While a specific, detailed protocol for the conversion of 2-amino-4-(trifluoromethyl)pyridine to (2-(trifluoromethyl)pyridin-4-yl)methanamine was not found in the immediate search results, a plausible synthetic route would involve the reduction of the corresponding nitrile, which can be synthesized from the amine via a Sandmeyer reaction. The resulting amine can then be treated with hydrochloric acid to form the hydrochloride salt.

Applications in Drug Discovery: A Case Study in Kinase Inhibition

The trifluoromethylpyridine motif is a privileged scaffold in modern drug discovery, frequently appearing in potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic properties of the trifluoromethyl group can enhance the binding affinity of a molecule to the ATP-binding pocket of a kinase.

While a specific drug molecule synthesized directly from this compound was not identified, a closely related class of compounds highlights its potential. A study on the identification of potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrosis, utilized 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives.[4] This demonstrates the utility of the (trifluoromethyl)pyridin-4-yl)methanamine core in generating bioactive molecules.

Caption: Role as a key building block in inhibitor synthesis.

The development of these LOXL2 inhibitors underscores the importance of the aminomethylpyridine core for interacting with the target enzyme, while the trifluoromethyl group contributes to the overall pharmacological profile of the molecule. This provides a strong rationale for the inclusion of this compound in screening libraries for drug discovery programs targeting kinases and other enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of typical hazards and should be supplemented by a thorough review of the material safety data sheet (MSDS) provided by the supplier.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its trifluoromethylpyridine core offers a unique combination of properties that can be leveraged to design potent and selective inhibitors of various biological targets. While the existence of multiple CAS numbers warrants careful attention to sourcing, the synthetic accessibility of its precursors and its demonstrated utility in the synthesis of bioactive compounds make it an important tool for medicinal chemists. By understanding its properties, synthesis, and applications, researchers can effectively incorporate this compound into their discovery workflows to accelerate the development of novel therapeutics.

References

- A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Benchchem. [URL: https://www.benchchem.com/product/b1234]

- A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine. Benchchem. [URL: https://www.benchchem.com/product/a5678]

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956885/]

- Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. Benchchem. [URL: https://www.benchchem.com/product/c91011]

- EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents. [URL: https://patents.google.

- Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent Office. [URL: https://data.epo.

- [2-(Trifluoromethyl)pyridin-4-yl]methanamine hydrochloride. Frontier Specialty Chemicals. [URL: https://www.frontierspecialtychemicals.com/product/t14097]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6082119/]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/12/3588]

- (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. CP Lab Safety. [URL: https://www.cplabsafety.com/4-trifluoromethyl-pyridin-2-yl-methanamine-hydrochloride-96-purity-c7h8clf3n2-1-gram.html]

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents. [URL: https://patents.google.

- 4-Amino-2-(trifluoromethyl)pyridine 97 147149-98-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/765880]

- (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride | 1780899-17-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/leyan/leyh9acfb731]

- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949806/]

- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28505470/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [2-(Trifluoromethyl)pyridin-4-yl]methanamine hydrochloride | [frontierspecialtychemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. The strategic incorporation of the trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This document delves into its chemical structure, synthesis, analytical characterization, and applications, offering expert insights into its utility in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid. The hydrochloride salt enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols. The trifluoromethyl group (-CF3) at the 2-position of the pyridine ring is a key structural feature, significantly influencing the molecule's electronic properties and metabolic stability.

The -CF3 group is a strong electron-withdrawing group, which lowers the pKa of the pyridine nitrogen, making it less basic. This modification can be crucial for modulating the interaction of derivative compounds with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a desirable trait for improving the pharmacokinetic profile of drug candidates.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1159813-38-3 | [2] |

| Molecular Formula | C₇H₈ClF₃N₂ | [2] |

| Molecular Weight | 212.60 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A logical and commonly employed synthetic strategy involves the preparation of a key intermediate, 2-(trifluoromethyl)pyridine-4-carbonitrile, followed by the reduction of the nitrile to the primary amine.

-

Reagents: 2-(Trifluoromethyl)pyridine-4-carbonitrile, Raney® Nickel (or Palladium on Carbon), hydrogen gas, methanol, ammonia.

-

Procedure:

-

In a high-pressure autoclave, dissolve 2-(trifluoromethyl)pyridine-4-carbonitrile in methanol containing a small amount of ammonia. The ammonia is crucial to suppress the formation of secondary amine byproducts.

-

Add a catalytic amount of Raney® Nickel (as a slurry in methanol).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-(Trifluoromethyl)pyridin-4-yl)methanamine.

-

Salt Formation and Purification

The final step is the formation of the hydrochloride salt, which often aids in purification by crystallization.

-

Reagents: Crude (2-(Trifluoromethyl)pyridin-4-yl)methanamine, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and amine protons. The aromatic protons will appear as a set of multiplets in the downfield region (δ 7.5-8.8 ppm). The methylene protons adjacent to the amino group will likely appear as a singlet or a broad singlet around δ 4.0-4.5 ppm. The protons of the ammonium salt (-NH₃⁺) will be a broad singlet further downfield, and its chemical shift can be concentration and temperature-dependent.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show signals for the pyridine ring carbons, the methylene carbon, and the trifluoromethyl carbon. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The methylene carbon will be observed in the aliphatic region (around δ 40-50 ppm).

-

¹⁹F NMR (376 MHz, DMSO-d₆): The fluorine NMR will show a singlet for the -CF₃ group, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2800 (broad) | N-H stretching of the ammonium salt (-NH₃⁺) |

| ~1600, ~1500, ~1450 | C=C and C=N stretching of the pyridine ring |

| 1350-1100 (strong) | C-F stretching of the trifluoromethyl group |

| ~1400 | CH₂ scissoring |

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of the amino group and rearrangements of the pyridine ring.

-

Electrospray Ionization (ESI-MS): For the hydrochloride salt, ESI-MS in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 177.

Applications in Medicinal Chemistry and Drug Discovery

The (2-(trifluoromethyl)pyridin-4-yl)methanamine scaffold is of significant interest in medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl group. [1]These include increased metabolic stability, enhanced lipophilicity which can improve cell membrane permeability, and altered electronic properties that can modulate binding affinity to biological targets. [1]

A notable application of this structural motif is in the development of inhibitors for enzymes involved in disease pathology. For instance, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases. [3][4]The aminomethyl group provides a key interaction point with the enzyme's active site, while the trifluoromethylpyridine core optimizes the pharmacokinetic and pharmacodynamic properties of the inhibitors. [3][4] The primary amine functionality of (2-(trifluoromethyl)pyridin-4-yl)methanamine serves as a versatile handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in drug molecules.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

These transformations allow for the facile incorporation of the (2-(trifluoromethyl)pyridin-4-yl)methyl moiety into a diverse range of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation. [2]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C. [2]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The synthetic protocols and analytical data provided in this guide offer a solid foundation for researchers to utilize this important reagent in their pursuit of novel drug candidates. The continued exploration of derivatives based on this scaffold is expected to yield new and improved treatments for a variety of diseases.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: [Link])

-

Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. (URL: [Link])

- Reduction of nitriles.

-

A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society. (URL: [Link])

-

Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? ResearchGate. (URL: [Link])

-

Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. (2-(TRIFLUOROMETHYL)PYRIDIN-4-YL)METHANAMINE HCL | 1159813-38-3 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to the Putative Mechanism of Action of (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride: A Roadmap for Target Discovery and Validation

This technical guide provides a comprehensive framework for investigating the mechanism of action of (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride. As a novel compound with limited publicly available biological data, this document synthesizes information from structurally related molecules to propose a putative mechanism of action and outlines a rigorous, multi-faceted experimental plan to elucidate its molecular targets and cellular effects. This guide is intended for researchers and drug development professionals engaged in early-stage discovery and characterization of new chemical entities.

Introduction: The Therapeutic Potential of Trifluoromethylpyridines

The trifluoromethylpyridine motif is a privileged scaffold in modern medicinal chemistry and agrochemistry.[1][2] The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics that can significantly modulate biological activity.[3][4] While the specific biological targets of this compound are not yet defined, the broader class of substituted pyridinyl-methanamine derivatives has been associated with the inhibition of enzymes such as kinases and oxidases.[5][6]

This guide puts forth the central hypothesis that this compound is an inhibitor of a specific enzyme, potentially a kinase or an amine oxidase, and details the necessary experimental steps to test this hypothesis.

Proposed Mechanism of Action: Insights from Structural Analogs

Based on the structure of this compound, we can infer potential biological targets by examining its key chemical features: the trifluoromethyl-substituted pyridine ring and the aminomethyl group.

-

Pyridine as a Hinge-Binding Motif in Kinases: The pyridine core is a common structural element in many kinase inhibitors, often forming hydrogen bonds with the hinge region of the ATP-binding pocket.

-

Aminomethyl Group for Target Interaction: The aminomethyl substituent can serve as a critical interaction point, forming salt bridges or hydrogen bonds with key residues in a target protein's active site.

-

Trifluoromethyl Group for Selectivity and Potency: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen and surrounding functionalities, impacting binding affinity and selectivity for specific targets.

A notable structural analog, (2-Chloropyridin-4-yl)methanamine hydrochloride, is a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an amine oxidase involved in extracellular matrix remodeling.[5] This provides a compelling starting point for our investigation, suggesting that this compound may also target amine oxidases. Furthermore, other related pyridine derivatives have been identified as intermediates in the synthesis of RAF and CHK1 kinase inhibitors, further supporting the hypothesis of kinase inhibition.[6]

Therefore, our investigation will initially focus on two primary hypotheses:

-

This compound is an inhibitor of one or more amine oxidases.

-

This compound is an inhibitor of one or more protein kinases.

Experimental Roadmap for Target Identification and Validation

A systematic and multi-pronged approach is essential to definitively identify the molecular target(s) of this compound and elucidate its mechanism of action.

Phase 1: Broad Spectrum Screening

The initial phase involves broad screening assays to narrow down the potential target classes.

3.1.1 Kinase Panel Screening

A comprehensive kinase screen against a panel of several hundred human kinases is the first step to assess the compound's potential as a kinase inhibitor.

Experimental Protocol: Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Assay Format: Utilize a reputable commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that employs a radiometric (33P-ATP) or fluorescence-based assay format.

-

Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

-

Data Analysis: Kinase activity is measured in the presence of the compound, and the percent inhibition is calculated relative to a vehicle control. A hit is typically defined as >50% inhibition.

3.1.2 Amine Oxidase Panel Screening

A focused screen against a panel of human amine oxidases will test the hypothesis derived from the structural analog, (2-Chloropyridin-4-yl)methanamine hydrochloride.

Experimental Protocol: Amine Oxidase Panel Screen

-

Enzyme Panel: The panel should include at least LOX, LOXL1, LOXL2, LOXL3, LOXL4, MAO-A, and MAO-B.

-

Assay Principle: A common method involves measuring the production of hydrogen peroxide, a byproduct of amine oxidase activity, using a fluorometric probe such as Amplex Red.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM sodium borate, pH 8.2).

-

Reaction Initiation: Initiate the reaction by adding the amine substrate (e.g., 1,5-diaminopentane for LOX/LOXL).

-

Data Acquisition: Measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for the test compound compared to a vehicle control.

Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next phase focuses on confirming these interactions and quantifying the compound's potency.

3.2.1 IC50 Determination

For any confirmed hits from the panel screens, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

-

Compound Dilution: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

-

Assay Performance: Perform the kinase or amine oxidase assay as described in Phase 1 with the range of compound concentrations.

-

Data Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound

| Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 1500 |

| LOXL2 | 250 |

| MAO-A | >10,000 |

Phase 3: Cellular Target Engagement and Downstream Effects

Demonstrating that the compound interacts with its putative target in a cellular context is a critical validation step.

3.3.1 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cells with either vehicle or this compound at a relevant concentration (e.g., 10x IC50).

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

-

Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein in the presence of the compound.

3.3.2 Analysis of Downstream Signaling

If the target is a kinase, its inhibition should lead to a measurable change in the phosphorylation of its downstream substrates.

Experimental Protocol: Western Blotting for Phospho-proteins

-

Cell Treatment: Treat cells with the compound for various times and at different concentrations.

-

Cell Lysis: Prepare whole-cell lysates.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total protein.

-

Data Analysis: Quantify the changes in phosphorylation levels relative to the total protein levels.

Visualization of Key Concepts

To aid in the understanding of the proposed experimental workflows, the following diagrams are provided.

Figure 1: A high-level overview of the experimental workflow for target identification and validation.

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, this guide provides a robust and scientifically grounded framework for its investigation. By leveraging insights from structurally related compounds, we have formulated plausible hypotheses centered on the inhibition of kinases or amine oxidases. The detailed experimental roadmap presented herein, from broad-based screening to cellular target validation, offers a clear path forward for researchers to uncover the biological activity of this promising compound. The successful execution of these studies will be instrumental in determining its potential for future therapeutic development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-170. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. [Link]

-

Chem-Impex International, Inc. (n.d.). (4-Trifluoromethyl-pyridin-2-yl)methylamine hydrochloride. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility Profile of (2-(Trilocloromethyl)pyridin-4-yl)methanamine hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for characterizing the solubility of (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride, a pyridine derivative of interest in pharmaceutical development. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles and detailed methodologies required to establish a robust solubility profile. We will delve into the theoretical considerations governing the solubility of hydrochloride salts, provide step-by-step protocols for experimental determination, and discuss the analytical techniques necessary for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[1] Solubility dictates the rate and extent to which an API can dissolve in physiological fluids, a prerequisite for absorption and systemic availability. For ionizable compounds, salt formation is a common strategy to enhance solubility and dissolution rates compared to the free base or acid.[2][3] this compound, as a hydrochloride salt of a basic compound, is expected to exhibit pH-dependent solubility. A thorough understanding of its solubility across the physiological pH range is therefore essential for predicting its in vivo behavior and for designing effective formulations.

This guide will provide a comprehensive overview of the principles and practices for determining the solubility of this compound. We will cover the foundational concepts of salt solubility, the influence of pH, and present detailed experimental protocols that ensure data integrity and reproducibility.

Physicochemical Characterization of this compound

Before embarking on solubility studies, a fundamental understanding of the compound's physicochemical properties is crucial. These properties will inform the design of the solubility experiments and the interpretation of the results.

| Property | Value/Information | Significance |

| Chemical Structure | This compound | The pyridine ring and the trifluoromethyl group influence the molecule's polarity, pKa, and crystal lattice energy. The primary amine is the site of protonation. |

| Molecular Formula | C7H8ClF3N2 | Essential for calculating molecular weight and molar concentrations. |

| Molecular Weight | 212.60 g/mol | Used for all gravimetric and molar calculations. |

| pKa | Not publicly available. | The pKa of the conjugate acid (the protonated amine) is the most critical parameter for predicting pH-dependent solubility. It must be experimentally determined, typically via potentiometric titration. |

| LogP (Octanol-Water Partition Coefficient) | Not publicly available. | Indicates the lipophilicity of the free base, which influences its intrinsic solubility. |

| Crystallinity | To be determined (TBD) by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). | The crystalline form (polymorph) of the salt can significantly impact its solubility and dissolution rate.[4] |

Theoretical Framework for Hydrochloride Salt Solubility

The solubility of a hydrochloride salt of a weak base like (2-(Trifluoromethyl)pyridin-4-yl)methanamine is governed by the equilibrium between the solid salt, the dissolved ions, and the potential precipitation of the free base. The key equilibrium reactions are:

-

Dissolution of the salt: BH⁺Cl⁻(solid) ⇌ BH⁺(aq) + Cl⁻(aq)

-

Dissociation of the protonated base: BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The total solubility (S_total) is the sum of the concentrations of the ionized form (BH⁺) and the free base (B):

S_total = [BH⁺] + [B]

The solubility is highly dependent on the pH of the medium. At low pH (well below the pKa), the equilibrium of the second reaction is shifted to the left, meaning the ionized form (BH⁺) predominates. In this region, the solubility is relatively high and independent of pH. As the pH increases and approaches the pKa, the free base (B) begins to form. If the intrinsic solubility of the free base is low, it may precipitate, causing the total solubility to decrease sharply. This relationship is often visualized in a pH-solubility profile.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5] This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached.

Required Materials and Equipment

-

This compound

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[6][7]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC with a suitable detector (e.g., UV) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Buffer solutions (pH 1.2, 4.5, 6.8, and others as needed to define the pH-solubility profile)[7]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the pH range of interest (e.g., pH 1.2 to 7.4). Pharmacopoeial buffers are recommended.[7] The pH of these buffers should be verified at the experimental temperature.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.[6] A time-course study can be conducted to determine the time required to reach a plateau in concentration.

-

Sample Collection and Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

pH Measurement: Measure the pH of the filtrate to determine the equilibrium pH.

-

Quantification: Dilute the filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH point. Plot the solubility as a function of the equilibrium pH to generate the pH-solubility profile.

Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice.

Example HPLC Method Parameters (to be optimized)

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at a wavelength of maximum absorbance (λ_max) for the compound. |

| Column Temperature | 25 °C |

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

Interpreting the pH-Solubility Profile

The generated pH-solubility profile provides invaluable insights for drug development.

-

High Solubility Region (Low pH): In this region, the solubility is typically at its maximum and is independent of pH. This value represents the solubility of the salt form.

-

Transition Region (near pKa): As the pH approaches the pKa, the solubility will start to decrease.

-

Low Solubility Region (High pH): At pH values significantly above the pKa, the solubility will plateau at the intrinsic solubility of the free base.

The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs. An API is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8 at 37 °C.[6][7]

Expected pH-Solubility Relationship

Caption: Expected pH-Solubility Profile for a Hydrochloride Salt.

Conclusion

Determining the solubility of this compound is a fundamental step in its development as a potential therapeutic agent. While publicly available data is scarce, a systematic approach employing established methodologies like the shake-flask method can provide a comprehensive and reliable solubility profile. This guide has outlined the necessary theoretical background, detailed experimental protocols, and analytical considerations to empower researchers to undertake this critical characterization. The resulting data will be instrumental in guiding formulation strategies, predicting in vivo performance, and supporting regulatory submissions.

References

-

Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3233-3243. [Link][2][3]

- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of pharmaceutical salts. Journal of Pharmaceutical Sciences, 94(5), 929-939.

- Avdeef, A. (2007). The Rise of Shake-Flask Solubility. In-ADME/Tox Approaches, 1-28.

- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010, Annex 4. [Link][6][7]

- Sugano, K., Okazaki, A., Sugimoto, S., & Tavornvipas, S. (2007). Solubility and dissolution profile assessment in drug discovery. Drug Metabolism and Pharmacokinetics, 22(4), 225-254.

- Bergström, C. A., & Avdeef, A. (2019).

-

LibreTexts. (2019). The Effects of pH on Solubility. [Link][8]

- ICH Harmonised Tripartite Guideline. (2000). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmtech.com [pharmtech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. who.int [who.int]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride

This guide provides comprehensive safety protocols and handling instructions for (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride (CAS No: 1159813-38-3), a pivotal building block in contemporary drug discovery and development. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity within a research environment. This document is intended for researchers, scientists, and drug development professionals actively working with this and structurally related compounds.

Understanding the Compound: A Proactive Approach to Safety

This compound is a substituted pyridine derivative. The trifluoromethyl group, a common bioisostere in medicinal chemistry, significantly influences the molecule's electronic properties and, consequently, its reactivity and toxicological profile. The hydrochloride salt form generally enhances solubility in aqueous media while potentially increasing its corrosive properties. A foundational understanding of its chemical nature is the first step in a robust safety assessment.

Key Chemical Information:

| Property | Value |

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 212.60 g/mol |

| Storage Temperature | Inert atmosphere, Room Temperature[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classification underscores the potential risks associated with its handling.

GHS Hazard Summary:

| Hazard Class | GHS Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] | GHS07 (Exclamation Mark) | Warning[1][2] |

| Skin Irritation | H315 | Causes skin irritation[2] | GHS07 (Exclamation Mark) | Warning[2] |

| Eye Irritation | H319 | Causes serious eye irritation[2] | GHS07 (Exclamation Mark) | Warning[2] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[2] | GHS07 (Exclamation Mark) | Warning[2] |

The causality behind these classifications is linked to the compound's chemical structure. The trifluoromethyl group can enhance the acidity of nearby protons, and the pyridine ring itself is a known irritant. Upon absorption, metabolic pathways could lead to the generation of reactive intermediates, contributing to its toxicity. The hydrochloride salt can also contribute to skin and eye irritation due to its acidic nature.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive safety strategy relies on a combination of engineering controls and appropriate personal protective equipment. The primary objective is to minimize, if not eliminate, direct exposure.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area.

-

Chemical Fume Hood: All weighing, reconstitution, and aliquotting of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][4]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[3][5]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3][8][9] Standard safety glasses do not provide adequate protection.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contact.[3][8]

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[10][11] Ensure all skin is covered.

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[6]

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][5][12]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[3][10][12] Contaminated clothing should be removed and laundered before reuse.[6][10]

-

Electrostatic Discharge: Take precautionary measures against static discharge, as fine organic dusts can form explosive mixtures with air.[10][12] Use non-sparking tools where appropriate.[10][13]

Storage

-

Container Integrity: Keep the container tightly closed when not in use.[6][10][12]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][10] The compound should be stored under an inert atmosphere.[1]

-

Segregation: Store away from heat, sparks, open flames, and other ignition sources.[3]

Emergency Procedures: Preparedness and Response

A proactive approach to safety includes being prepared for accidental exposures or releases.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air.[6][8][14] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[6][10]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[6][8][10] Seek medical attention if irritation persists.[14]

-

Eye Contact: If the compound enters the eyes, flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water and drink plenty of water if the person is conscious.[6][10] Call a poison control center or physician immediately.[3][10]

Accidental Release Measures

-

Evacuation: Evacuate personnel from the immediate area of the spill.[5][8][13]

-

Containment and Cleanup: Wearing appropriate PPE, carefully sweep up or vacuum the spilled solid material, avoiding dust generation.[8][15] Place the collected material into a suitable, labeled container for disposal.[8][12] Clean the spill area thoroughly.

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3][5][9]

Caption: Accidental Spill Response Workflow.

Disposal Considerations

All waste generated from the handling of this compound must be considered hazardous waste. Dispose of the material and its container in accordance with all applicable local, regional, national, and international regulations.[10] Do not dispose of it down the drain or in general waste.

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its hazards and the strict implementation of the safety protocols outlined in this guide. By integrating these practices into standard laboratory workflows, researchers can mitigate risks and foster a secure and productive research environment.

References

-

Angene Chemical. (2025, December 4). Safety Data Sheet: (2,4,6-Trifluorophenyl)methanamine hydrochloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [https://www.coleparmer.com/sds/2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%25.htm]([Link], 97%25.htm)

-

Angene Chemical. (2025, March 12). Safety Data Sheet: {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound | 1159813-38-3 [amp.chemicalbook.com]

- 2. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. angenechemical.com [angenechemical.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. aksci.com [aksci.com]

An In-Depth Technical Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, synthesis, and pivotal applications, underpinned by field-proven insights and established scientific protocols.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate the physicochemical and biological properties of a parent molecule. When appended to a pyridine ring, the resulting trifluoromethylpyridine scaffold offers a unique combination of attributes:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased in vivo half-life of drug candidates.

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for fine-tuning of a molecule's size, shape, and electronic properties to enhance its biological activity.

This compound serves as a versatile intermediate, providing a reactive aminomethyl handle on this strategically important trifluoromethylpyridine core. This allows for its ready incorporation into a wide array of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to kilograms for larger-scale synthesis.

| Supplier | CAS Number | Notes |

| Frontier Specialty Chemicals | 916304-20-6 | Available for fast global shipping. |

| BLDpharm | 916304-20-6 | Offered for online orders. |

| Alfa Chemistry | 916304-20-6 | Provides various synonyms for the compound. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reduction of 2-(trifluoromethyl)isonicotinonitrile. This precursor is often prepared from a corresponding halogenated pyridine. The following is a representative, two-step synthesis protocol.

Step 1: Synthesis of 2-(Trifluoromethyl)isonicotinonitrile

A plausible route to the nitrile precursor involves the cyanation of a 4-halo-2-(trifluoromethyl)pyridine. For instance, 4-chloro-2-(trifluoromethyl)pyridine can be reacted with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst.

Caption: Synthesis of the nitrile precursor.

Detailed Protocol:

-

To a solution of 4-chloro-2-(trifluoromethyl)pyridine in dimethylformamide (DMF), add zinc cyanide and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(trifluoromethyl)isonicotinonitrile.

Step 2: Reduction of 2-(Trifluoromethyl)isonicotinonitrile to (2-(Trifluoromethyl)pyridin-4-yl)methanamine

The nitrile can be reduced to the primary amine using various reducing agents. A common method is catalytic hydrogenation.

Caption: Reduction of the nitrile and salt formation.

Detailed Protocol:

-

Dissolve 2-(trifluoromethyl)isonicotinonitrile in a suitable solvent, such as ethanol saturated with ammonia. The ammonia is used to suppress the formation of secondary amine byproducts.

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation reactor under a hydrogen atmosphere (typically 50-100 psi).

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude amine in a suitable solvent like diethyl ether or methanol.

-

Add a solution of hydrogen chloride in diethyl ether or dioxane dropwise with stirring.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor

A significant application of (2-(Trifluoromethyl)pyridin-4-yl)methanamine is as a key intermediate in the synthesis of kinase inhibitors. For example, it has been utilized in the preparation of substituted pyrazolopyrimidine compounds that act as inhibitors of various kinases, which are important targets in oncology.

The following is a representative experimental workflow illustrating the use of (2-(Trifluoromethyl)pyridin-4-yl)methanamine in the synthesis of a hypothetical kinase inhibitor core structure, based on methodologies described in the patent literature.

Caption: Application in the synthesis of a kinase inhibitor.

Detailed Protocol (Illustrative):

-

In a reaction vessel, dissolve the substituted pyrazolopyrimidine core (containing a suitable leaving group such as a chlorine atom) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

-

Add (2-(Trifluoromethyl)pyridin-4-yl)methanamine (typically as the free base, which can be generated from the hydrochloride salt by treatment with a base).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid generated during the reaction.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the reaction is complete, as monitored by LC-MS.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then purify by column chromatography or recrystallization to obtain the final kinase inhibitor.

The rationale for using the (2-(trifluoromethyl)pyridin-4-yl)methanamine moiety in this context often lies in its ability to form key hydrogen bonds with the hinge region of the kinase active site, while the trifluoromethyl group can occupy a hydrophobic pocket, thereby enhancing the potency and selectivity of the inhibitor.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its strategic combination of a reactive aminomethyl group and a trifluoromethyl-substituted pyridine core makes it an ideal intermediate for the synthesis of complex, biologically active molecules. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- Fisher Scientific. Safety Data Sheet.

- Google Patents. Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.

- Google Patents. Substituted pyrazolopyrimidines useful as kinases inhibitors. WO2015052462A1.

The Trifluoromethyl Group: A Strategic Asset in the Design of Pyridine-Based Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design.[1] When appended to a pyridine ring, this uniquely powerful functional group can profoundly alter the physicochemical and biological properties of the parent molecule, offering a versatile tool to overcome common challenges in drug development such as poor metabolic stability, low bioavailability, and insufficient target affinity.[2][3] This technical guide provides a comprehensive exploration of the multifaceted roles of the trifluoromethyl group in pyridine derivatives, offering field-proven insights into its effects on molecular properties and practical guidance on its strategic implementation.

The Physicochemical Impact of Trifluoromethylation on the Pyridine Scaffold

The introduction of a CF3 group onto a pyridine ring instigates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are pivotal in sculpting the compound's pharmacokinetic and pharmacodynamic profile.

Modulation of Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is renowned for its high lipophilicity, characterized by a Hansch-Fujita π constant of +0.88.[1][4] This property can significantly enhance the overall lipophilicity of a pyridine derivative, which is often crucial for traversing biological membranes and improving oral bioavailability.[4][5] However, the relationship between trifluoromethylation and lipophilicity is not always straightforward. The position of the CF3 group on the pyridine ring and the electronic nature of other substituents can influence its impact.[6] While trifluorination generally increases lipophilicity, in some contexts, the strong inductive effect of the CF3 group can alter the acidity or basicity of nearby functional groups, which in turn can affect the molecule's partitioning behavior.[6]

A Profound Influence on Basicity (pKa)

The potent electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density of the pyridine ring.[4] This has a direct and predictable consequence on the basicity of the pyridine nitrogen. The introduction of a CF3 group lowers the pKa of the pyridinium ion, making the pyridine derivative less basic.[7] For instance, the replacement of a methyl group with a trifluoromethyl group on a pyridine ring can lead to a substantial decrease in pKa.[7] This modulation of basicity is a critical consideration in drug design, as it can influence a compound's solubility, absorption, and interaction with biological targets.

| Compound | Substitution | pKa (Predicted) | Notes |

| Pyridine | Unsubstituted | ~5.2 | Reference value. |

| 3-Methylpyridine | -CH3 | ~5.7 | Electron-donating group increases basicity. |

| 3-(Trifluoromethyl)pyridine | -CF3 | ~3.5 | Strong electron-withdrawing group decreases basicity. |

| 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | -CF3, -Br, -NH2 | ~1.79 (pyridinium ion) | The combined electron-withdrawing effects of the substituents significantly lower the pKa.[8] |

Table 1: Predicted pKa values of substituted pyridines. The data illustrates the significant impact of the trifluoromethyl group on the basicity of the pyridine ring.

Steric and Electronic Effects: A Complex Interplay

The trifluoromethyl group is sterically larger than a methyl group and is often considered a bioisostere for a chlorine atom.[4][9] Its van der Waals radius is a key factor in determining how a molecule fits into the binding pocket of a biological target.[4] The strong electronegativity of the fluorine atoms creates a powerful dipole moment, making the CF3 group a strong electron-withdrawing substituent.[10] This electronic perturbation can influence intramolecular and intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.[1] The interplay of these steric and electronic effects is crucial for optimizing a molecule's binding affinity and selectivity.[9]

Enhancing Metabolic Stability: The "Metabolic Shield" Effect

One of the most celebrated roles of the trifluoromethyl group in drug design is its ability to enhance metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[1][11] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[12] This "metabolic shield" effect often leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1]

Figure 1: The "metabolic shield" effect of the trifluoromethyl group.

Impact on Binding Affinity and Biological Activity